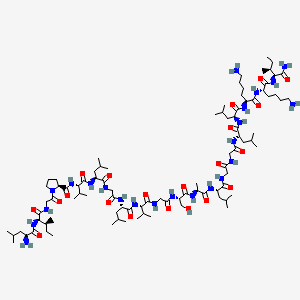
Bombinin H4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bombinin H4 is a mildly cationic antimicrobial peptide isolated from the skin of the fire-bellied toad, Bombina. This peptide is part of the bombinin family, which includes various antimicrobial peptides with significant biological activities. This compound is particularly noted for its ability to disrupt bacterial membranes, making it a potential candidate for developing new antimicrobial agents .
準備方法
Bombinin H4 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound requires specific reaction conditions, including the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial production of this compound may involve recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable host organism, such as Escherichia coli, which then produces the peptide. This method allows for large-scale production of the peptide .
化学反応の分析
Bombinin H4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
作用機序
The primary mechanism of action of bombinin H4 involves the permeation of microbial cell membranes. The peptide interacts with the lipid bilayer of the membrane, causing disruption and leakage of cellular contents. This membrane-perturbing activity is attributed to the presence of a single d-amino acid in the peptide sequence, which enhances its selectivity and efficacy against microbial cells .
類似化合物との比較
Bombinin H4 is similar to other antimicrobial peptides in the bombinin family, such as bombinin H2. Both peptides share a common structure but differ in the presence of a single d-amino acid at the second N-terminal position. This difference significantly impacts their antimicrobial activity and membrane interactions .
Other similar compounds include maximins, another group of antimicrobial peptides isolated from the skin of Bombina maxima. Maximins exhibit potent antimicrobial activity and cytotoxicity against tumor cells, but they differ from bombinin H peptides in their sequence variations and biological activities .
Conclusion
This compound is a unique antimicrobial peptide with significant potential in various scientific and industrial applications Its ability to disrupt microbial membranes and its selectivity for microbial cells make it a promising candidate for developing new antimicrobial agents
特性
分子式 |
C91H165N23O21 |
|---|---|
分子量 |
1917.4 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C91H165N23O21/c1-22-55(19)75(77(95)121)112-83(127)60(30-25-27-33-93)105-82(126)59(29-24-26-32-92)106-85(129)65(40-52(13)14)108-84(128)63(38-50(9)10)102-69(117)42-96-68(116)41-97-80(124)61(36-48(5)6)107-78(122)57(21)101-87(131)66(46-115)104-71(119)44-99-89(133)73(53(15)16)110-86(130)64(39-51(11)12)103-70(118)43-98-81(125)62(37-49(7)8)109-91(135)74(54(17)18)111-88(132)67-31-28-34-114(67)72(120)45-100-90(134)76(56(20)23-2)113-79(123)58(94)35-47(3)4/h47-67,73-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,124)(H,98,125)(H,99,133)(H,100,134)(H,101,131)(H,102,117)(H,103,118)(H,104,119)(H,105,126)(H,106,129)(H,107,122)(H,108,128)(H,109,135)(H,110,130)(H,111,132)(H,112,127)(H,113,123)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76+/m0/s1 |
InChIキー |
OTZRUUBAECMRLT-DGBNNWMSSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



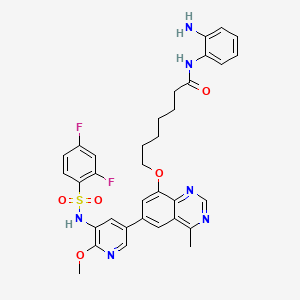
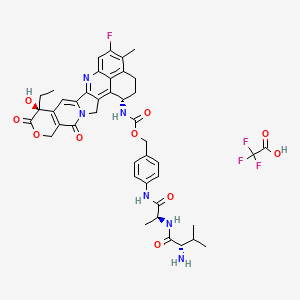
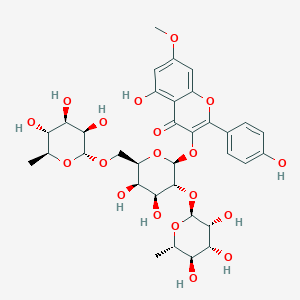
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
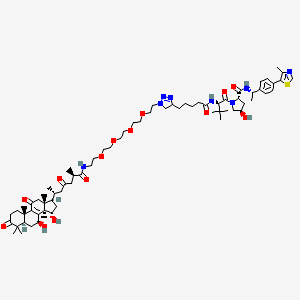
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)


![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
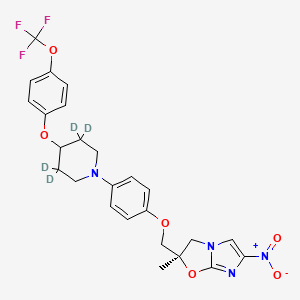
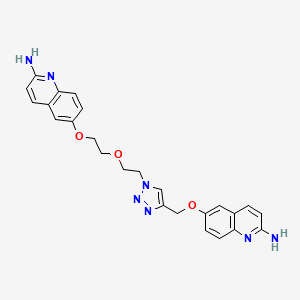
![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)
![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)
